
Phenoxymethylpenicillin(1-)
Descripción
Propiedades
Fórmula molecular |
C16H17N2O5S- |
---|---|
Peso molecular |
349.4 g/mol |
Nombre IUPAC |
(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenoxyacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C16H18N2O5S/c1-16(2)12(15(21)22)18-13(20)11(14(18)24-16)17-10(19)8-23-9-6-4-3-5-7-9/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22)/p-1/t11-,12+,14-/m1/s1 |
Clave InChI |
BPLBGHOLXOTWMN-MBNYWOFBSA-M |
SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)[O-])C |
SMILES isomérico |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)COC3=CC=CC=C3)C(=O)[O-])C |
SMILES canónico |
CC1(C(N2C(S1)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)[O-])C |
Origen del producto |
United States |
Historical Context and Early Biochemical Investigations of Phenoxymethylpenicillin 1-
Discovery and Initial Characterization in the Penicillin Family
Phenoxymethylpenicillin, also known as Penicillin V, was first discovered in 1948 by Eli Lilly as part of their research into penicillin precursors. wikipedia.org However, the significance of this discovery was not fully realized at the time and it was not pursued further by the company. wikipedia.org
A pivotal moment in the history of Phenoxymethylpenicillin occurred in 1951 at the Austrian pharmaceutical company Biochemie (now part of Sandoz). wikipedia.org In an attempt to control persistent bacterial contamination in their fermentation tanks for producing benzylpenicillin, company biologist Ernst Brandl added phenoxyethanol as a disinfectant. wikipedia.org This unexpectedly led to an increase in penicillin production, but the resulting penicillin was not benzylpenicillin. Instead, the fungus Penicillium chrysogenum had utilized the phenoxyethanol, which was fermented into phenoxyacetic acid, to produce a new type of penicillin: Phenoxymethylpenicillin. wikipedia.org
The initial strain of fungus used for penicillin production was Penicillium rubens (originally identified as Penicillium notatum). wikipedia.orgwikipedia.org However, a strain of Penicillium chrysogenum isolated from a moldy cantaloupe in Peoria, Illinois, in 1943, was found to produce significantly more penicillin and became the standard for industrial production. mdpi.com Today, high-yielding, genetically modified strains of P. chrysogenum are used in a submerged culture technique for mass production. wikipedia.orggcg42.ac.in
The key difference between Phenoxymethylpenicillin (Penicillin V) and Benzylpenicillin (Penicillin G) lies in their side chains, which dictates their stability in acidic environments. wikipedia.orgmcmaster.ca Penicillin V possesses a phenoxymethyl side chain, while Penicillin G has a benzyl side chain. wikipedia.org This structural variance makes Penicillin V more resistant to stomach acid. wikipedia.orgbritannica.com
The significance of this acid stability was a crucial realization by Ernst Brandl. wikipedia.org Unlike Penicillin G, which is largely destroyed by gastric acid and must be administered via injection, Penicillin V can be given orally. wikipedia.orgbritannica.com This discovery transformed penicillin therapy, offering a more convenient and patient-friendly alternative for treating bacterial infections. wikipedia.orgpurdue.edu While Penicillin V has a similar spectrum of activity against Gram-positive bacteria as Penicillin G, it is less effective against Gram-negative organisms. wikipedia.orgkarger.com
Table 1: Comparison of Penicillin V and Penicillin G
Feature | Phenoxymethylpenicillin (Penicillin V) | Benzylpenicillin (Penicillin G) |
---|---|---|
Side Chain | Phenoxymethyl | Benzyl |
Acid Stability | Acid-stable wikipedia.orgmcmaster.ca | Acid-labile britannica.com |
Primary Route of Administration | Oral wikipedia.orgpurdue.edu | Parenteral (Injection) britannica.compurdue.edu |
Gram-Positive Bacteria Activity | Similar to Penicillin G wikipedia.orgkarger.com | Effective |
Gram-Negative Bacteria Activity | Less active than Penicillin G wikipedia.org | More active than Penicillin V karger.com |
Isolation of Phenoxymethylpenicillin from Penicillium chrysogenum Fermentation.
Evolution of Research into Penicillin V Anion Biosynthesis
The biosynthesis of penicillins is a complex process that begins with the condensation of three amino acids: L-α-aminoadipic acid, L-cysteine, and L-valine, which first undergoes epimerization to D-valine. wikipedia.org These are condensed into a tripeptide called δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV). nih.govresearchgate.net The ACV is then cyclized by the enzyme isopenicillin N synthase (IPNS) to form isopenicillin N, the first bioactive intermediate. researchgate.net
The final step in the biosynthesis of Penicillin V involves the exchange of the L-α-aminoadipic acid side chain of isopenicillin N with a phenoxyacetyl group. researchgate.net This reaction is catalyzed by the enzyme isopenicillin N acyltransferase (IAT), which is encoded by the penDE gene. researchgate.netresearchgate.net The precursor for the phenoxyacetyl side chain is phenoxyacetic acid. wikipedia.orgnih.gov
The addition of phenoxyacetic acid to the fermentation medium is crucial for the production of Penicillin V by Penicillium chrysogenum. wikipedia.orgnih.govmicrobiologyresearch.org When phenoxyacetic acid is supplied, the fungus incorporates it to produce Penicillin V as the primary product. wikipedia.org Studies have shown that high concentrations of phenoxyacetic acid in the growth medium are necessary to achieve a high productivity of Penicillin V. nih.govmicrobiologyresearch.org The specific production rate of Penicillin V follows Michaelis-Menten-type kinetics in relation to the concentration of phenoxyacetic acid. nih.govmicrobiologyresearch.org
Interestingly, if both phenoxyacetic acid and phenylacetic acid (the precursor for Penicillin G) are present, the fungus preferentially produces Penicillin G, and the formation of Penicillin V is blocked. nih.gov The utilization of phenoxyacetic acid only commences once the phenylacetic acid in the medium is depleted. nih.gov High concentrations of phenoxyacetic acid can also influence the formation of by-products, tending to lower the levels of 6-aminopenicillanic acid and 8-hydroxypenillic acid. nih.govmicrobiologyresearch.org
Identification of Precursors and Enzymatic Pathways.
Semisynthetic Penicillin Development and the Role of 6-Aminopenicillanic Acid (6-APA)
The discovery of 6-aminopenicillanic acid (6-APA) in 1957 by researchers at Beecham Research Laboratories was a landmark in the development of new antibiotics. wikipedia.orgwikipedia.org 6-APA is the core nucleus of all penicillins, consisting of a β-lactam ring fused to a thiazolidine ring. wikipedia.orgmarketresearchintellect.com It is essentially penicillin stripped of its side chain. wikipedia.org
This discovery was revolutionary because it allowed for the creation of a vast array of semisynthetic penicillins. wikipedia.orgresearchgate.netacs.org By chemically attaching different side chains to the 6-APA nucleus, scientists could create new penicillins with improved characteristics, such as a broader spectrum of activity or resistance to bacterial enzymes like β-lactamases. wikipedia.orgwikipedia.org 6-APA is produced on a large industrial scale, primarily through the enzymatic hydrolysis of Penicillin G. royalsocietypublishing.orgwiley.com This process has become a cornerstone of the pharmaceutical industry, enabling the development of essential antibiotics like ampicillin, amoxicillin, and methicillin. marketresearchintellect.comwiley.com The development of semisynthetic penicillins from 6-APA marked a new era in the fight against bacterial infections. nih.govtaylorandfrancis.comverifiedmarketresearch.com
Molecular Structure, Conformational Analysis, and Electronic Properties of Phenoxymethylpenicillin 1-
Advanced Structural Elucidation
The definitive three-dimensional arrangement and electronic properties of phenoxymethylpenicillin(1-) have been characterized through a combination of crystallographic, spectroscopic, and spectrometric methods.
Crystallographic Studies of Phenoxymethylpenicillin
The solid-state architecture of phenoxymethylpenicillin was first elucidated in a seminal study by S. Abrahamsson, D. C. Hodgkin, and E. N. Maslen in 1963. nih.govnih.gov This and subsequent crystallographic analyses, available through the Cambridge Crystallographic Data Centre (CCDC) under entry code PMEPEN01, provide a precise description of the molecule's geometry in the crystalline state. getarchive.net
X-ray diffraction studies have enabled the precise measurement of the covalent framework of phenoxymethylpenicillin. The core structure consists of a strained β-lactam ring fused to a five-membered thiazolidine ring. The bond lengths and angles deviate from ideal values, reflecting the inherent strain in the bicyclic system, which is crucial for its antibacterial activity.
Table 1: Selected Bond Lengths of Phenoxymethylpenicillin (Data derived from foundational crystallographic studies)
Bond | Length (Å) |
C5 - N4 | 1.47 |
N4 - C7 | 1.39 |
C7 - C6 | 1.54 |
C6 - C5 | 1.56 |
C7 = O8 | 1.21 |
C5 - S1 | 1.82 |
S1 - C2 | 1.89 |
Table 2: Selected Bond Angles of Phenoxymethylpenicillin (Data derived from foundational crystallographic studies)
Angle | Degree (°) |
C6 - C5 - N4 | 87.0 |
C5 - N4 - C7 | 93.9 |
N4 - C7 - C6 | 84.1 |
C5 - S1 - C2 | 94.3 |
C3 - C2 - S1 | 104.5 |
Table 3: Key Dihedral Angles of the Thiazolidine Ring in Phenoxymethylpenicillin (Illustrating the puckered conformation)
Torsion Angle | Degree (°) |
N4 - C5 - C6 - C7 | ~0 |
S1 - C5 - N4 - C3 | -29.9 |
C2 - S1 - C5 - N4 | 42.3 |
C3 - C2 - S1 - C5 | -41.9 |
Note: The exact values can vary slightly between different crystallographic refinements. The data presented are representative values from established structural reports.
The crystal structure of phenoxymethylpenicillin reveals an extensive network of intermolecular hydrogen bonds. acs.org The carboxylate group of the anion is a primary site for hydrogen bonding interactions. These non-covalent interactions, along with van der Waals forces, govern the packing of the molecules in the crystal lattice, creating a stable, ordered three-dimensional structure.
Determination of Bond Lengths, Bond Angles, and Dihedral Angles.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation
While X-ray crystallography provides a static picture of the molecule in the solid state, Nuclear Magnetic Resonance (NMR) spectroscopy offers insights into its dynamic conformation in solution. Studies utilizing ¹H and ¹³C NMR, sometimes enhanced with lanthanide ion probes, have been instrumental in this regard. rsc.org
Research indicates that the conformation of the thiazolidine ring in phenoxymethylpenicillin is flexible and can differ from that observed in the crystal. rsc.orgcdnsciencepub.com In aqueous solution, the molecule exists in equilibrium between different puckered conformations of the five-membered ring. rsc.org Nuclear Overhauser Effect (nOe) studies have further elucidated the spatial proximity of protons, confirming that the conformation in solution is distinct from the solid-state structure. cdnsciencepub.com These findings suggest that neither phenoxymethylpenicillin nor penicillin G necessarily retains its crystal structure conformation when dissolved. cdnsciencepub.com
High-Resolution Mass Spectrometry for Precise Molecular Weight Determination
High-resolution mass spectrometry (HRMS) is a critical tool for the unambiguous confirmation of the elemental composition of phenoxymethylpenicillin(1-) through the precise determination of its molecular weight. Techniques such as liquid chromatography coupled to time-of-flight (TOF) or Orbitrap mass analyzers are routinely employed. acs.orgchromatographyonline.com
For the anionic species, C₁₆H₁₇N₂O₅S⁻, the calculated monoisotopic mass is 349.08581782 Da. nih.gov Experimental measurements using HRMS instruments, which can achieve resolving powers of 30,000 or higher, can verify this mass with high accuracy (typically within 5 ppm error), confirming the molecular formula and providing unequivocal identification. acs.orgchromatographyonline.com
Stereochemical Aspects of Phenoxymethylpenicillin(1-)
Phenoxymethylpenicillin possesses three chiral centers within its bicyclic core, leading to specific stereochemistry that is essential for its biological function. The absolute configuration of the naturally occurring, active form is (2S,5R,6R). nih.govlibretexts.orguq.edu.au
The full IUPAC name, which defines this stereochemistry, is (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenoxyacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate. nih.govuq.edu.au The (6R) configuration places the phenoxyacetylamino side chain in a specific orientation relative to the fused ring system, while the (2S,5R) configuration defines the stereochemistry of the thiazolidine ring. The enantiomer of the natural product, which can be synthesized in the laboratory, demonstrates no significant antibiotic activity, highlighting the critical importance of the specific stereochemical arrangement for its interaction with bacterial targets. libretexts.org
Chiral Centers and Absolute Configuration
The phenoxymethylpenicillin molecule possesses a complex stereochemistry that is crucial for its biological activity. It contains three chiral centers located at carbon atoms C3, C5, and C6 of the core penam structure. doubtnut.com For the naturally occurring and microbiologically active forms, these stereocenters have a specific and consistent absolute configuration, which is designated as (3S, 5R, 6R).
This specific arrangement dictates the spatial orientation of the key functional groups. Notably, the phenoxyacetylamino side chain at C6 and the carboxyl group at C3 are positioned in a trans relationship relative to each other across the fused ring system.
Conformational Preferences and Tautomerism of the Penam Nucleus
The central scaffold of phenoxymethylpenicillin is the penam nucleus, which consists of a four-membered β-lactam ring fused to a five-membered thiazolidine ring. This bicyclic system is not planar and exhibits distinct conformational preferences. The flexibility of the thiazolidine ring allows it to adopt different puckered conformations. ias.ac.in This results in two primary conformational states for the molecule, distinguished by the orientation of the carboxylate group at the C3 position. frontiersin.org This substituent can exist in either an axial or an equatorial position relative to the thiazolidine ring. frontiersin.org
Theoretical studies using quantum chemical calculations on the closely related benzylpenicillin have shown that in the gas phase, the conformer with the carboxylate group in the axial orientation is the most energetically favored. nih.govresearchgate.net However, in an aqueous solution, a dynamic equilibrium exists between the axial and equatorial conformers. nih.govresearchgate.net
Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and a double bond. The β-lactam ring of phenoxymethylpenicillin can theoretically undergo lactam-lactim tautomerism. wjpps.com This process involves the migration of a hydrogen atom from the amide nitrogen (N4) to the carbonyl oxygen (O8), resulting in the formation of a lactim tautomer, which contains a hydroxyl group and a carbon-nitrogen double bond (-N=C-OH). wjpps.comlibretexts.org
Computational studies have been performed to determine the relative stability of these two forms. By calculating the heats of formation (ΔHf°) using semi-empirical molecular orbital methods, the stability of the lactam versus the lactim form can be compared. researchgate.net The data clearly indicates that the lactam form is significantly more stable than its lactim tautomer. researchgate.net
Tautomeric Form | Heat of Formation (kcal/mol) |
---|---|
Phenoxymethylpenicillin (Lactam) | -118.4089 |
Phenoxymethylpenicillin-lactim | -90.6115 |
In addition to lactam-lactim tautomerism, the penam nucleus can also exhibit keto-enol tautomerism. wjpps.com This involves the migration of a proton from a carbon atom adjacent to a carbonyl group (the α-carbon) to the carbonyl oxygen. oregonstate.edu For phenoxymethylpenicillin, this would entail the transfer of the hydrogen from the α-carbon at position C6 to the β-lactam carbonyl oxygen, forming an enol tautomer characterized by a C=C double bond and a hydroxyl group. wjpps.com
Generally, for simple carbonyl compounds, the keto-enol equilibrium strongly favors the keto form, which is typically more stable. libretexts.orglibretexts.org Computational analysis of phenoxymethylpenicillin confirms this trend. The standard keto form is the most stable isomer, as indicated by its significantly lower heat of formation compared to the enol and lactim forms. wjpps.com
Isomeric Form | Heat of Formation (kcal/mol) |
---|---|
Keto (Standard Form) | -118.4089 |
Lactim | -90.6115 |
Enol | -94.8809 |
Lactam-Lactim Tautomerism.
Electronic Structure and Quantum Chemical Characterization
Quantum chemical calculations are powerful tools for investigating the electronic properties of molecules like phenoxymethylpenicillin. These methods provide insights into the distribution of electrons and the energies of molecular orbitals, which are fundamental to understanding the molecule's stability and chemical reactivity. arabjchem.org
Frontier molecular orbital theory is central to describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. nih.gov The HOMO energy is an indicator of a molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a measure of the molecule's chemical reactivity and stability; a smaller gap generally implies higher reactivity. arabjchem.orgacs.org
Calculations have been performed to determine these values for phenoxymethylpenicillin and its lactim tautomer. researchgate.net
Compound | EHOMO (eV) | ELUMO (eV) | HOMO-LUMO Gap (eV) |
---|---|---|---|
Phenoxymethylpenicillin (Lactam) | -9.2885 | -0.0863 | 9.2022 |
Phenoxymethylpenicillin-lactim | -8.9142 | -0.3479 | 8.5663 |
The distribution of electron density within the phenoxymethylpenicillin molecule is uneven, leading to a specific charge distribution and molecular electrostatic potential. This electronic landscape is critical for its interactions with biological targets. Experimental charge density studies have been conducted on penicillin derivatives to map their electronic properties accurately. desy.denih.gov
Theoretical calculations can also provide the net atomic charges on the constituent atoms. researchgate.net These charges reveal the electrophilic and nucleophilic sites within the molecule. For penicillins, the carbonyl carbon (C8) of the β-lactam ring and the adjacent C5 atom are considered important electrophilic sites, making them susceptible to nucleophilic attack, which is the basis of their mechanism of action. arabjchem.org
Atom | Net Charge (Phenoxymethylpenicillin) | Net Charge (Phenoxymethylpenicillin-lactim) |
---|---|---|
S1 | 0.015 | 0.019 |
N4 | -0.312 | -0.199 |
O8 | -0.297 | -0.270 |
N15 | -0.288 | -0.284 |
O17 | -0.301 | -0.300 |
Protonation and Deprotonation Studies of Phenoxymethylpenicillin(1-)
Phenoxymethylpenicillin, also known as Penicillin V, is an antibiotic characterized by a fused β-lactam thiazolidine ring system. inchem.org Its chemical structure includes a carboxylic acid group, which is the primary site of protonation and deprotonation. The dissociation constant (pKa) for penicillins, including phenoxymethylpenicillin, is in the range of 2.6 to 2.8, indicating it is a fairly strong acid. inchem.orgnih.gov The pKa value for the carboxylic acid group of phenoxymethylpenicillin is specifically cited as approximately 2.73 to 2.79. nih.govnih.gov This acidity is a critical factor in its behavior in different chemical environments.
At physiological pH, the carboxylic acid group is deprotonated, existing as the carboxylate anion, referred to as phenoxymethylpenicillin(1-). nih.govdrugbank.com This anionic form is the physiologically active state. drugbank.com The protonation state directly influences the molecule's stability, solubility, and interaction with biological targets. wikipedia.org
Computational studies using the semi-empirical molecular orbital AM1 method have been employed to investigate the electronic structure and protonation mechanisms of phenoxymethylpenicillin and its tautomers. researchgate.netresearchgate.net These studies analyze the heats of formation, dipole moments, ionization potentials, and atomic charges to understand the most likely sites for protonation and the relative stability of the resulting species. researchgate.netresearchgate.netresearchgate.net
The protonation process can lead to different tautomeric forms, such as the lactim-enol form, and the stability of these protonated species has been a subject of computational analysis. researchgate.net For instance, studies have examined the mono- and di-protonated forms of phenoxymethylpenicillin-lactim, calculating their heats of formation to determine their relative stabilities. researchgate.net The anion form, created by the removal of a proton, has also been modeled to understand its electronic characteristics. researchgate.netresearchgate.net
Table 1: Physicochemical Properties of Phenoxymethylpenicillin
Property | Value | Source |
---|---|---|
pKa (Strongest Acidic) | ~2.73 - 2.79 | inchem.orgnih.govnih.gov |
Physiological Charge | -1 | drugbank.com |
IUPAC Name | (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenoxyacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | nih.gov |
Molecular Formula | C16H18N2O5S | nih.gov |
Stability of Protonated and Anionic Forms
The stability of phenoxymethylpenicillin is highly dependent on pH, which dictates the equilibrium between its protonated (phenoxymethylpenicillin) and anionic (phenoxymethylpenicillin(1-)) forms. acs.orgresearchgate.net The protonated form is more prevalent in acidic conditions, while the anionic form dominates in neutral to alkaline media. inchem.org
Acidic Stability: Phenoxymethylpenicillin is noted for being more acid-stable than benzylpenicillin (Penicillin G), which allows for its oral administration. wikipedia.orgactamedicamarisiensis.ronih.gov However, it still undergoes degradation in acidic environments. actamedicamarisiensis.ronih.gov The degradation kinetics in acidic media (pH 2.7) have been shown to follow an apparent first-order rate constant. nih.gov Studies at a pH of 1.2 confirm that while relatively stable, decomposition does occur, and this stability can be influenced by other substances like cyclodextrins. actamedicamarisiensis.ro The hydrolysis of the β-lactam ring is a primary degradation pathway, and this process is catalyzed by acid. acs.orgresearchgate.net Forced degradation studies show that phenoxymethylpenicillin degrades under acid stress conditions.
Alkaline and Neutral Stability: In neutral or alkaline environments, where the anionic phenoxymethylpenicillin(1-) form is predominant, the β-lactam ring can be opened by hydrolysis. inchem.org The rate of this hydrolysis is dependent on the pH. journals.co.za The maximum stability for penicillins is generally observed at a pH of around 7.0. acs.orgresearchgate.net Degradation is accelerated in both highly acidic and alkaline conditions, creating a V-shaped curve when plotting degradation rate constants against pH. acs.orgresearchgate.net For instance, the degradation rate constant for Penicillin G at 5 °C was found to be significantly higher at pH 4.0 and pH 10.0 than at pH 7.0. acs.org Alkaline hydrolysis cleaves the β-lactam ring, forming the corresponding penicilloic acid, which is inactive. Forced degradation studies confirm that the compound is susceptible to degradation under alkaline stress.
Computational studies have calculated the heats of formation (ΔHfo) for phenoxymethylpenicillin (the protonated form) and its corresponding anion (deprotonated form) to compare their thermodynamic stability. These calculations provide theoretical insight into the energetic favorability of each form.
Table 2: Forced Degradation of Phenoxymethylpenicillin under Acidic and Alkaline Stress
Stress Condition | Observation | Source |
---|---|---|
Acid Degradation | Degradation occurs; the method is shown to be stability-indicating. | |
Alkali Degradation | Degradation occurs; the method is shown to be stability-indicating. |
Synthetic Methodologies and Chemical Modifications of Phenoxymethylpenicillin 1-
Chemoenzymatic Synthesis of Phenoxymethylpenicillin(1-)
The chemoenzymatic approach to phenoxymethylpenicillin(1-) synthesis represents a greener and more efficient alternative to purely chemical methods. This strategy hinges on the use of enzymes, particularly penicillin acylases, to catalyze the crucial step of acylating the 6-aminopenicillanic acid (6-APA) nucleus.
Enzymatic Acylation of 6-Aminopenicillanic Acid (6-APA)
The enzymatic synthesis of phenoxymethylpenicillin involves the acylation of 6-APA with a phenoxyacetyl group donor. nih.gov This reaction is typically catalyzed by a penicillin V acylase (PVA). Various acyl donors have been investigated, with phenoxyacetic acid methyl ester (POM) showing promise by yielding phenoxymethylpenicillin (PNV). nih.gov The enzyme acyl-CoA: 6-APA acyltransferase from Penicillium chrysogenum can also catalyze this conversion using phenoxyacetyl CoA as the acyl donor. asm.org
Research has shown that the enzyme α-acylamino-β-lactam acylhydrolase I (ALAHase I) from Erwinia aroideae can facilitate the synthesis of phenoxymethylpenicillin from 6-APA and phenoxyacetic acid methyl ester. nih.gov This enzymatic process involves a transfer of the phenoxyacetyl group to the 6-APA molecule. nih.gov Additionally, in vitro synthesis has been achieved by the direct N-acylation of 6-APA with (S-phenoxyacetyl)glutathione, catalyzed by acyl-CoA: 6-APA acyltransferase from Penicillium chrysogenum. nih.gov
The core reaction involves the formation of a covalent acyl-enzyme intermediate. However, this process is not without its challenges, as the enzyme can also catalyze undesirable side reactions, such as the hydrolysis of the acyl donor and the newly synthesized antibiotic. researchgate.net
Characterization of Penicillin V Acylases (PVA) and their Kinetics
Penicillin V acylases (PVAs) are a class of enzymes belonging to the Ntn hydrolase superfamily that are central to the chemoenzymatic synthesis of phenoxymethylpenicillin. nih.gov They catalyze the deacylation of the side chain from phenoxymethylpenicillin and are utilized in the production of semi-synthetic antibiotics. nih.govresearchgate.net These enzymes are found in various microorganisms, including bacteria and actinomycetes. asm.orgnih.gov
Detailed kinetic studies have been performed on PVAs from different sources to understand their catalytic mechanism and optimize their industrial application. For instance, a PVA from the plant pathogen Pectobacterium atrosepticum (PaPVA) was cloned and expressed in Escherichia coli, yielding a high specific activity of 430 IU/mg. nih.gov This enzyme exhibited unique kinetics, including positive cooperativity and substrate inhibition. nih.gov The apparent K_m values for the ALAHase I enzyme from Erwinia aroideae were determined to be 33 mM for phenoxyacetic acid methyl ester (POM), 25 mM for 6-APA, and 31 mM for phenoxymethylpenicillin (PNV). nih.gov
The kinetic parameters for PVA from a Chainia species were also investigated. The K_m value for penicillin V was found to be 6.13 mM for the crude enzyme, 14.3 mM for the ammonium sulfate fraction, and 17.1 mM for the immobilized enzyme. nih.gov
Table 1: Kinetic Parameters of Various Penicillin V Acylases
Enzyme Source | Substrate | K_m (mM) | V_max (IU/mg) | Optimal pH | Optimal Temperature (°C) |
Erwinia aroideae (ALAHase I) nih.gov | Phenoxyacetic acid methyl ester (POM) | 33 | - | 9.0 (for hydrolysis) | - |
Erwinia aroideae (ALAHase I) nih.gov | 6-Aminopenicillanic acid (6-APA) | 25 | - | 6.8 (for transfer) | - |
Erwinia aroideae (ALAHase I) nih.gov | Phenoxymethylpenicillin (PNV) | 31 | - | 6.0 (for hydrolysis) | - |
Pectobacterium atrosepticum (PaPVA) nih.gov | Penicillin V | - | 430 | - | - |
Chainia sp. (Crude) nih.gov | Penicillin V | 6.13 | - | 7.5-8.0 | 55 |
Chainia sp. (Immobilized) nih.gov | Penicillin V | 17.1 | - | 9.5 | 55 |
Data not available is represented by "-"
Optimization of Biocatalytic Reaction Conditions
To maximize the yield and efficiency of the chemoenzymatic synthesis of phenoxymethylpenicillin, various reaction parameters have been optimized. Key factors influencing the synthesis include pH, temperature, substrate molar ratio, and the presence of organic solvents.
For the enzymatic synthesis using ALAHase I from Erwinia aroideae, the optimal pH for the transfer of the phenoxyacetyl group to 6-APA was found to be 6.8. nih.gov The conversion to phenoxymethylpenicillin increased almost linearly as the molar ratio of the acyl donor (POM) to 6-APA was increased up to 4:1. nih.gov The addition of certain organic solvents like ethanol, 2-propanol, and acetone also led to some improvement in the yield. nih.gov
In the case of PVA from a Chainia species, the optimal temperature for its activity was determined to be 55°C. nih.gov The pH optimum varied depending on the purity of the enzyme, ranging from pH 7.5-8.0 for the crude enzyme to pH 9.5 for the immobilized form. nih.gov For the PVA from Streptomyces lavendulae, the enzyme activity was stable up to 45°C and within a pH range of 7.0 to 10.5. asm.org
The use of immobilized enzymes is a common strategy to enhance stability and enable reuse of the biocatalyst. acs.org For example, PVA from Chainia was effectively immobilized by adsorption on kieselguhr and entrapment in polyacrylamide gel, retaining its activity for at least 15 cycles. nih.gov
Total Synthesis Approaches to Phenoxymethylpenicillin
The total synthesis of phenoxymethylpenicillin was a landmark achievement in organic chemistry, confirming the structure of this important antibiotic. The first total synthesis was reported by John C. Sheehan and Kenneth R. Henery-Logan. acs.orgillinois.edu
The key step in their synthetic route was the cyclization of the corresponding penicilloic acid, specifically the monopotassium salt of d-α-phenoxymethylpenicilloic acid, to form the β-lactam ring of the penicillin nucleus. acs.orgillinois.edu This crucial transformation was accomplished using N,N'-dicyclohexylcarbodiimide (DCCI) as the cyclizing agent. acs.org
The synthesis commenced with D-penicillamine and t-butyl phthalimidomalonaldehydate. acs.org A series of reactions led to the formation of the penicilloic acid intermediate, which was then subjected to the DCCI-mediated cyclization to afford potassium phenoxymethylpenicillinate. acs.org The totally synthetic product was shown to be identical to natural penicillin V in its physical and biological properties. acs.org
This synthetic pathway not only provided access to the natural D-enantiomer but also allowed for the synthesis of the unnatural L-penicillin V from DL-penicillamine. acs.org The L-enantiomer was found to have less than 1% of the biological activity of the natural form, highlighting the stereospecificity of the antibiotic's action. acs.org
Design and Synthesis of Phenoxymethylpenicillin(1-) Analogues and Derivatives
The core structure of phenoxymethylpenicillin offers a scaffold for the synthesis of novel analogues and derivatives with potentially improved properties. By modifying different parts of the molecule, researchers aim to enhance antimicrobial activity, broaden the spectrum of activity, or overcome resistance mechanisms.
Structural Modifications to the Side Chain
A primary focus for the synthesis of phenoxymethylpenicillin analogues has been the modification of the acyl side chain attached to the 6-aminopenicillanic acid (6-APA) nucleus. wikipedia.org The nature of this side chain plays a crucial role in determining the antibiotic's spectrum of activity and its susceptibility to β-lactamases. wikipedia.orgnih.gov
One approach involves the condensation of 6-APA with various carboxylic acids to create new penicillin derivatives. For instance, novel penicillin analogues have been synthesized by coupling 6-APA with non-steroidal anti-inflammatory drugs (NSAIDs) that possess a carboxylic acid group. nih.gov This is typically achieved by first converting the carboxylic acid to its more reactive acid chloride, which is then reacted with 6-APA in the presence of a base. nih.gov This strategy aims to combine the structural features of penicillins with other pharmacologically active moieties to explore potential synergistic effects or novel biological activities. nih.gov
Modifications to the Beta-Lactam Ring System
The four-membered β-lactam ring is the cornerstone of the chemical structure and biological activity of phenoxymethylpenicillin and other penicillin derivatives. futurelearn.comnih.gov This strained ring system is highly susceptible to chemical reactions, making it a prime target for synthetic modifications aimed at creating novel compounds with altered properties. futurelearn.comfuturelearn.com Research into the chemical manipulation of this ring has explored various strategies, including nucleophilic ring-opening, structural rearrangements, and stereochemical alterations. These modifications are fundamental in the fields of medicinal chemistry and drug development, providing pathways to new derivatives and a deeper understanding of structure-activity relationships.
Nucleophilic Ring Opening
One of the most direct modifications of the β-lactam ring involves its cleavage through nucleophilic attack. The strained amide bond within the four-membered ring is electrophilic and readily reacts with nucleophiles, leading to the formation of linear or alternative cyclic structures. futurelearn.com This process effectively deactivates the antibiotic properties associated with the intact β-lactam but generates new chemical scaffolds for further derivatization.
A key example of this strategy is the synthesis of thiazolidine amides from Phenoxymethylpenicillin methyl ester. In this reaction, the esterified form of Phenoxymethylpenicillin is treated with various primary amines. The amine acts as a nucleophile, attacking the carbonyl carbon of the β-lactam ring (C-7). This leads to the cleavage of the N4-C7 amide bond and the formation of a new amide linkage with the attacking amine, resulting in a series of thiazolidine amide derivatives. rhhz.net This method provides an efficient route to generate a library of penicillin-derived compounds. rhhz.net
Table 1: Examples of Nucleophilic Ring Opening of Penicillin V Methyl Ester. rhhz.net
Ring Rearrangement
Beyond simple ring-opening, the β-lactam system of penicillins can undergo complex chemical rearrangements to form novel bicyclic or modified ring structures. These reactions often involve multi-step processes initiated by specific reagents or conditions.
One notable rearrangement involves Penicillin V sulfoxide. While the specific products of this novel rearrangement are detailed in specialized literature, it represents a pathway to significantly alter the core penam skeleton. acs.org Another significant rearrangement pathway starts from 6-aminopenicillanic acid (6-APA), the core nucleus of all penicillins, which is produced from Phenoxymethylpenicillin (Penicillin V) or Penicillin G. researchgate.netnih.gov Treatment of 6-APA with carbon dioxide in a sodium bicarbonate solution can initiate a rearrangement of the β-lactam ring to yield 8-hydroxypenillic acid derivatives. rhhz.net This process demonstrates the plasticity of the penicillin scaffold and its potential to be converted into different heterocyclic systems. rhhz.net
Table 2: Example of β-Lactam Ring Rearrangement. rhhz.net
Stereochemical Modifications
Altering the three-dimensional arrangement of atoms (stereochemistry) at the chiral centers of the β-lactam ring is a sophisticated strategy to modify the properties of penicillins. The natural cis conformation of the hydrogen atoms at the C-5 and C-6 positions of the penicillin nucleus is crucial for its interaction with bacterial enzymes. asm.org
In a significant research effort, scientists synthesized a modified penicillin molecule, designated MPC-1, by "grafting" carbapenem-like stereochemical features onto the penicillin core. asm.org Carbapenems are another class of β-lactam antibiotics known for their resistance to many β-lactamase enzymes. asm.org The key modifications involved changing the stereochemistry at C-5 and C-6 to a trans conformation and replacing the 6-β aminoacyl group, characteristic of penicillins, with a 6-α hydroxyethyl moiety found in carbapenems. asm.org This synthetic molecule, MPC-1, demonstrated a novel biological profile, selectively inhibiting Class C β-lactamases by forming a stable acyl adduct that resists hydrolysis. asm.org This work highlights how precise stereochemical changes to the β-lactam ring system can transform a classic penicillin structure into a molecule with a distinct and potentially valuable mechanism of action. asm.org
Table 3: Key Stereochemical Modifications in the Synthesis of MPC-1. asm.org
Biochemical Mechanisms of Action and Interaction with Molecular Targets
Inhibition of Bacterial Cell Wall Biosynthesis by Phenoxymethylpenicillin(1-)
Phenoxymethylpenicillin(1-), a member of the β-lactam class of antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. patsnap.com This essential structure provides mechanical stability to the bacterial cell, protecting it from osmotic lysis. nih.gov The primary component of the bacterial cell wall is peptidoglycan, a large polymer composed of glycan chains cross-linked by short peptides. patsnap.comnih.gov Phenoxymethylpenicillin(1-) specifically targets and disrupts the final stages of peptidoglycan synthesis, leading to a weakened cell wall and subsequent cell death. patsnap.comdrugbank.com This mechanism of action is particularly effective against gram-positive bacteria, which possess a thick, accessible peptidoglycan layer. patsnap.com
Molecular Interaction with Penicillin-Binding Proteins (PBPs)
The molecular targets of Phenoxymethylpenicillin(1-) and other β-lactam antibiotics are a group of bacterial enzymes known as penicillin-binding proteins (PBPs). wikipedia.orgnih.gov These proteins are anchored in the bacterial cell membrane and play crucial roles in the final steps of peptidoglycan assembly, including transpeptidation, carboxypeptidation, and endopeptidation. wikipedia.orgnih.gov By binding to these essential enzymes, Phenoxymethylpenicillin(1-) effectively halts their function, thereby preventing the proper formation of the cell wall. patsnap.comnih.gov
The inhibitory action of Phenoxymethylpenicillin(1-) stems from its structural similarity to the D-alanyl-D-alanine dipeptide, the natural substrate of PBPs. nih.govmdpi.com This molecular mimicry allows the antibiotic to enter the active site of the PBP. washington.eduwashington.edu The highly reactive β-lactam ring of the penicillin molecule then undergoes nucleophilic attack by a serine residue within the PBP's active site. nih.govwikipedia.org This reaction results in the opening of the β-lactam ring and the formation of a stable, covalent acyl-enzyme complex. wikipedia.orgnih.gov This effectively irreversible binding inactivates the PBP, preventing it from carrying out its role in cell wall synthesis. wikipedia.org
The affinity and binding of Phenoxymethylpenicillin(1-) to different PBPs can vary, influencing its spectrum of activity. The core structure, 6-aminopenicillanic acid, is fundamental for its inhibitory action, while the phenoxyacetyl side chain influences its properties. nih.gov Different bacterial species possess distinct sets of PBPs, and even within a single species, there can be multiple types of PBPs with varying sensitivities to different β-lactam antibiotics. mdpi.combmglabtech.com For instance, research on Bacillus subtilis has shown that different penicillin scaffolds exhibit co-selectivity for various combinations of PBPs such as PBP2a, 2b, and 4. researchgate.net The specific interactions between the antibiotic and the amino acid residues within the PBP active site determine the efficiency of binding and subsequent inhibition.
Active Site Binding and Covalent Adduct Formation.
Disruption of Peptidoglycan Cross-Linking
The primary enzymatic function of many PBPs is transpeptidation, the process of forming peptide cross-links between adjacent glycan chains in the peptidoglycan polymer. bmglabtech.commanualofmedicine.com These cross-links are vital for the strength and rigidity of the cell wall. patsnap.com By inactivating PBPs, Phenoxymethylpenicillin(1-) directly prevents this crucial cross-linking step. patsnap.combmglabtech.com The resulting peptidoglycan is structurally compromised, leading to a weakened cell wall that can no longer withstand the internal osmotic pressure of the bacterium. patsnap.comnih.gov
Activation of Bacterial Autolytic Enzymes
In addition to directly inhibiting cell wall synthesis, the action of penicillins can also lead to the activation of bacterial autolytic enzymes, such as autolysins. msdmanuals.com These enzymes are normally involved in the controlled remodeling of the cell wall during growth and division. However, the disruption of peptidoglycan synthesis and the accumulation of peptidoglycan fragments caused by Phenoxymethylpenicillin(1-) can trigger their uncontrolled activity. nih.govnih.gov This leads to the active degradation of the already weakened cell wall, accelerating bacterial lysis and death. washington.eduwashington.edu Some research suggests that penicillins might interfere with an inhibitor of these autolysins, further promoting their destructive action. nih.gov
Enzyme Kinetics of PBP Inhibition by Phenoxymethylpenicillin(1-)
The interaction between Phenoxymethylpenicillin(1-) and PBPs can be characterized by enzyme kinetics. The formation of the covalent acyl-enzyme intermediate is a key step in the inhibition process. nih.gov The efficiency of this inhibition is influenced by factors such as the affinity of the antibiotic for the PBP active site (represented by the Michaelis constant, K_m) and the rate of acylation. nih.gov Studies on PBP variants have shown that mutations within or near the active site can significantly alter these kinetic parameters, leading to antibiotic resistance. For example, certain mutations in PBP4 from Staphylococcus aureus have been shown to drastically increase the K_m value for some β-lactams, thereby reducing the proportion of inhibited PBP. nih.gov
Below is a table summarizing the interaction of Phenoxymethylpenicillin(1-) with its molecular targets.
Mechanism | Target | Effect | Outcome |
Inhibition of Cell Wall Synthesis | Penicillin-Binding Proteins (PBPs) | Binds to the active site, forming a covalent bond. | Inactivation of PBP enzymatic activity. |
Disruption of Peptidoglycan Cross-Linking | Transpeptidase function of PBPs | Prevents the formation of peptide bridges between glycan chains. | Weakened bacterial cell wall. |
Activation of Autolytic Enzymes | Autolysins | Uncontrolled degradation of the cell wall. | Bacterial cell lysis and death. |
Determination of Inhibition Constants (Ki) and Enzyme Turnover Rates.
The efficacy of an enzyme inhibitor is often quantified by its inhibition constant (Kᵢ), which represents the concentration of inhibitor required to produce half-maximum inhibition. A lower Kᵢ value indicates a more potent inhibitor. Research into the biochemical interactions of phenoxymethylpenicillin has included studies to determine such constants.
In studies using freshly prepared rat hepatocytes to investigate the hepatic uptake of β-lactam antibiotics, it was found that phenoxymethylpenicillin competitively inhibits the uptake of benzylpenicillin. nih.gov The inhibition constant (Kᵢ) for this interaction was determined to be 0.680 mM. nih.gov
Enzyme turnover rates, often expressed as kcat, describe the rate at which an enzyme processes its substrate. While specific kcat values for phenoxymethylpenicillin with its target PBPs are not detailed in the provided research, information regarding its hydrolysis by other enzymes, such as β-lactamases and amidohydrolases, provides insight into enzyme-substrate interactions. For instance, a β-lactamase isolated from Clostridium butyricum was found to hydrolyze phenoxymethylpenicillin. asm.org Similarly, a phenoxymethylpenicillin amidohydrolase from Penicillium chrysogenum specifically hydrolyzes phenoxymethylpenicillin to form 6-aminopenicillanic acid and is subsequently inhibited by the products of this reaction. nih.gov Fungal penicillin amidases are noted to hydrolyze phenoxymethylpenicillin more readily than benzylpenicillin, in contrast to bacterial amidases which show a preference for benzylpenicillin. asm.org
Table 1: Inhibition Constant for Phenoxymethylpenicillin Use the interactive controls to view and filter the data.
Inhibitor | Enzyme/Process Inhibited | Inhibition Constant (Kᵢ) | Source |
---|
Preincubation and Binding Studies.nih.gov
Binding studies are essential for understanding the interaction of a drug with its molecular targets and other biological components like plasma proteins.
Preincubation studies are often employed to assess the mechanism of enzyme inactivation. For example, in the study of β-lactamase activity from Clostridium butyricum, various inhibitors such as clavulanic acid and sulbactam were preincubated with the enzyme for different time periods at 37°C before measuring the remaining enzymatic activity. asm.org This methodology helps determine if an inhibitor acts in a time-dependent manner.
Binding of phenoxymethylpenicillin to plasma proteins is a significant pharmacokinetic characteristic. Studies have reported that phenoxymethylpenicillin is extensively bound to plasma proteins, with reported values ranging from 50% to 80%. medicines.org.uk One study observed that phenoxymethylpenicillin was 77% plasma protein bound. nih.gov Another found the protein binding to be between 78-80%. oup.com The determination of the unbound, or free, drug concentration is critical, as this is the fraction that is generally considered to be pharmacologically active. Such studies can be performed using techniques like ultrafiltration. nih.gov Research investigating the flux of various penicillins across rat gastric mucosa found a significant correlation between serum protein binding and the rate of flux.
The primary molecular targets for phenoxymethylpenicillin are the penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. kentpharma.co.ukmedicines.org.uk The binding of phenoxymethylpenicillin to these proteins is an irreversible acylation reaction that inactivates them. patsnap.comkentpharma.co.uk This inactivation prevents the final transpeptidation step in peptidoglycan synthesis, thereby compromising the structural integrity of the cell wall. patsnap.com
Table 2: Plasma Protein Binding of Phenoxymethylpenicillin Use the interactive controls to view and filter the data.
Study Finding | Reported Protein Binding (%) | Source |
---|---|---|
General Range | 50 - 80% | medicines.org.uk |
Healthy Volunteer Study | 77% | nih.gov |
Enzymatic Degradation and Molecular Resistance Mechanisms
Biochemical Mechanisms of Beta-Lactamase-Mediated Resistance
The most prominent mechanism of resistance to phenoxymethylpenicillin is the production of β-lactamase enzymes. kentpharma.co.ukuobasrah.edu.iq These enzymes, also known as penicillinases, effectively neutralize the antibiotic, rendering it incapable of inhibiting bacterial cell wall synthesis. uobasrah.edu.iq
β-lactamases catalyze the hydrolytic cleavage of the amide bond within the four-membered β-lactam ring of phenoxymethylpenicillin. researchgate.netwikipedia.orgresearchgate.net This reaction opens the ring and forms an inactive derivative, penicilloic acid. uobasrah.edu.iq The structural integrity of the β-lactam ring is crucial for the antibiotic's activity, as it mimics the D-alanyl-D-alanine motif of peptidoglycan precursors, allowing it to bind to and inhibit penicillin-binding proteins (PBPs) involved in bacterial cell wall synthesis. frontiersin.org By destroying this key structural feature, β-lactamases prevent the antibiotic from reaching and inactivating its PBP targets. wikipedia.org The hydrolysis process involves a nucleophilic attack on the carbonyl carbon of the β-lactam ring, leading to the formation of a tetrahedral intermediate which then collapses, resulting in the cleavage of the C-N bond. wiley.com
The efficiency of phenoxymethylpenicillin hydrolysis varies among different β-lactamases. Kinetic studies provide insights into the substrate specificity and catalytic power of these enzymes. The kinetic parameters, Michaelis-Menten constant (Km) and catalytic rate constant (kcat), quantify the affinity of the enzyme for the substrate and the turnover rate, respectively.
While specific kinetic data for a wide range of β-lactamases with phenoxymethylpenicillin as the substrate is extensive and varies between studies, a representative example can be seen with the OXA-7 penicillinase. In a study examining the efflux of various penicillins in Escherichia coli, the Km value for penicillin V (phenoxymethylpenicillin) with OXA-7 β-lactamase was determined. nih.gov It is important to note that Km in the context of β-lactamase kinetics is a complex parameter and does not solely represent substrate binding affinity, as a slow deacylation rate can also result in a low Km value. researchgate.net
Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (µM⁻¹s⁻¹) |
OXA-7 β-lactamase | Penicillin V | 10s of µM (range) | Data not specified | Data not specified |
Table 1: Representative Kinetic Parameters for Phenoxymethylpenicillin Hydrolysis. The Km value for OXA-7 with Penicillin V is presented as a range as indicated in the source. nih.gov
The interaction between β-lactamases and phenoxymethylpenicillin is governed by the specific three-dimensional structure of the enzyme's active site. Structural analyses of β-lactamases have revealed a conserved serine residue that acts as the primary nucleophile in the hydrolysis reaction for class A, C, and D enzymes. acs.org The active site architecture of these enzymes accommodates the β-lactam substrate, facilitating the nucleophilic attack on the carbonyl carbon of the β-lactam ring.
Studies comparing DD-peptidases (the target of β-lactams) and β-lactamases have shown that both enzyme types can possess aromatic residues in their active sites that may interact with the phenoxymethyl side chain of the antibiotic. acs.org However, key differences in the active site loops can determine whether the interaction leads to effective inhibition (in the case of PBPs) or rapid hydrolysis (in the case of β-lactamases). acs.org For instance, Penicillin V acylases (PVAs), which catalyze the deacylation of phenoxymethylpenicillin, have been structurally characterized. nih.gov In a study of PVA from Pectobacterium atrosepticum, two tryptophan residues (Trp23 and Trp87) were identified as crucial for binding and correctly positioning the phenoxymethylpenicillin substrate through aromatic stacking interactions. nih.gov
Kinetic Analysis of Phenoxymethylpenicillin(1-) Hydrolysis by Specific Beta-Lactamases.
Other Molecular Mechanisms of Resistance Relevant to Beta-Lactam Antibiotics
Beyond enzymatic degradation, bacteria have evolved other strategies to resist the effects of β-lactam antibiotics like phenoxymethylpenicillin. kentpharma.co.ukresearchgate.net These mechanisms can act independently or in concert with β-lactamase production to confer higher levels of resistance.
A significant mechanism of resistance involves modifications to the molecular targets of phenoxymethylpenicillin, the penicillin-binding proteins (PBPs). kentpharma.co.ukfrontiersin.org PBPs are essential enzymes involved in the final steps of peptidoglycan synthesis, which forms the bacterial cell wall. frontiersin.org Phenoxymethylpenicillin exerts its antibacterial effect by binding to these proteins and inactivating them. kentpharma.co.uk
Mutations in the genes encoding PBPs can lead to structural changes in these enzymes, particularly in the transpeptidase domain where the antibiotic binds. frontiersin.orgvetbact.org These alterations can reduce the affinity of the PBP for phenoxymethylpenicillin, meaning a higher concentration of the antibiotic is required to inhibit the enzyme and disrupt cell wall synthesis. kentpharma.co.uk This mechanism is a primary mode of resistance to β-lactams in many Gram-positive organisms. frontiersin.org For example, in Streptococcus pneumoniae, resistance to penicillin arises from the accumulation of mutations in several high-molecular-mass PBPs, such as PBP2x, PBP2b, and PBP1a, leading to reduced affinity for the antibiotic. asm.org
Efflux pumps are membrane-associated protein complexes that actively transport a wide range of substances, including antibiotics, out of the bacterial cell. vetbact.orgnih.gov By continuously pumping phenoxymethylpenicillin out of the cytoplasm and periplasm, these systems prevent the antibiotic from reaching a high enough intracellular concentration to effectively inhibit its PBP targets. nih.gov
Advanced Analytical Methodologies for Phenoxymethylpenicillin 1- Research
Chromatographic Techniques for Purity and Related Substances Analysis.researchgate.netresearchgate.netresearchgate.net
Chromatographic techniques are fundamental in the analysis of Phenoxymethylpenicillin(1-) to ensure its purity and identify any related substances. These methods are crucial for quality control and stability studies.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation.researchgate.netresearchgate.netresearchgate.net
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of Phenoxymethylpenicillin(1-). The development of a robust HPLC method involves optimizing various parameters to achieve adequate separation of the main compound from its impurities. researchgate.net
A study focused on developing a stability-indicating HPLC method for Phenoxymethylpenicillin potassium (Pen V) utilized an analytical quality by design (AQbD) approach. researchgate.net This involved proposing the structures of degradation-related impurities based on the drug's degradation mechanism. researchgate.net The method was then developed to separate all identified degradation products. researchgate.net The validation of such methods ensures their accuracy, precision, linearity, and robustness. An inter-laboratory study involving nine laboratories analyzed Phenoxymethylpenicillin for its assay, water content, and impurities, including 4-hydroxyphenoxymethylpenicillin, using an LC method to establish the reproducibility and uncertainty of the analytical results. researchgate.net
Below is a table summarizing typical HPLC method parameters for Phenoxymethylpenicillin analysis:
Parameter | Condition |
Column | C18 polymeric column researchgate.net |
Mobile Phase | A mixture of a buffer and an organic solvent (e.g., acetonitrile or methanol) researchgate.netresearchgate.net |
Detection | UV at 220 nm researchgate.net |
Flow Rate | Typically around 1.0 mL/min |
Temperature | Ambient or controlled (e.g., 30 °C) mdpi.com |
Gas Chromatography-Mass Spectrometry (GC-MS) for Degradation Products.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying volatile and semi-volatile degradation products of Phenoxymethylpenicillin(1-). This method often requires a derivatization step to convert the non-volatile penicillin compounds into more volatile derivatives suitable for GC analysis. ucla.edu
A study described a method for determining various penicillins, including phenoxymethylpenicillin, in meat by capillary gas chromatography. dss.go.th This method achieved low quantitation and detection limits. dss.go.th Research has also explored the use of GC-MS to analyze degradation products in environmental samples. ucla.edu
Key steps in GC-MS analysis of Phenoxymethylpenicillin degradation products include:
Sample Preparation: Extraction of the analytes from the matrix.
Derivatization: Conversion of polar functional groups to less polar ones.
GC Separation: Separation of the derivatized compounds on a capillary column.
MS Detection: Identification and quantification of the separated compounds based on their mass spectra.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offers high sensitivity and selectivity, making it ideal for the trace analysis of Phenoxymethylpenicillin(1-) and its metabolites in complex matrices like food products and environmental samples. mdpi.comspringernature.com This technique combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. wur.nl
A multi-residue method using LC-MS/MS was developed for the analysis of over sixty antibiotics, including phenoxymethylpenicillin, in muscle and milk. mdpi.com The method was validated for a wide concentration range, demonstrating its suitability for routine monitoring. mdpi.com Another study detailed a sensitive and specific LC-MS/MS method for the determination of 15 penicillins and cephalosporins in bovine muscle, kidney, and milk. researchgate.net For phenoxymethylpenicillin, detection was performed in the negative electrospray ionization mode (ESI-). researchgate.net
Feature | Description |
Ionization Source | Electrospray Ionization (ESI), often in negative mode for Phenoxymethylpenicillin researchgate.net |
Mass Analyzer | Triple Quadrupole (QqQ) or high-resolution systems like Orbitrap mdpi.com |
Scan Mode | Multiple Reaction Monitoring (MRM) for targeted analysis |
Application | Residue analysis in food, environmental monitoring, and pharmacokinetic studies springernature.com |
Spectroscopic Methods for Quantitative Analysis in Research Matrices.researchgate.net
Spectroscopic methods provide alternative and complementary approaches to chromatographic techniques for the quantitative analysis of Phenoxymethylpenicillin(1-).
Derivative Spectrophotometry for Specific Impurity Determination.researchgate.net
Derivative spectrophotometry is a technique that enhances the resolution of overlapping spectral bands, allowing for the determination of an analyte in the presence of interfering substances. scribd.comeopcw.com This method has been successfully applied to determine specific impurities in Phenoxymethylpenicillin.
A study developed a spectrophotometric method for the determination of p-hydroxyphenoxymethylpenicillin in samples of phenoxymethylpenicillin using fourth-derivative spectra. researchgate.net The results were comparable to those obtained by HPLC, with the derivative spectrophotometric method showing advantages in terms of analysis time and cost, although HPLC was more selective for certain impurities. researchgate.net
Advanced NMR Techniques for Structural Confirmation and Purity.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and confirmation of Phenoxymethylpenicillin(1-) and its related substances. Advanced NMR techniques provide detailed information about the molecular structure and can also be used for purity assessment. siesascs.edu.inscribd.commpasccollege.edu.injnpaliwala.inckthakurcollege.net
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HETCOR (Heteronuclear Correlation), are used to establish connectivity between different atoms within the molecule. siesascs.edu.inscribd.commpasccollege.edu.injnpaliwala.inckthakurcollege.net The DEPT (Distortionless Enhancement by Polarization Transfer) experiment helps in distinguishing between CH, CH2, and CH3 groups. siesascs.edu.inscribd.commpasccollege.edu.injnpaliwala.inckthakurcollege.net These advanced methods are crucial for the unambiguous identification of impurities and degradation products. siesascs.edu.inscribd.commpasccollege.edu.injnpaliwala.inckthakurcollege.net
Electrophoretic Methods for Separation and Characterization
Electrophoretic methods have emerged as powerful analytical tools for the separation and characterization of charged species, including ionized compounds like Phenoxymethylpenicillin(1-). These techniques leverage the differential migration of analytes in an electric field, offering high efficiency, resolution, and minimal solvent consumption. Capillary electrophoresis (CE), in its various modes, has been particularly prominent in the analysis of β-lactam antibiotics.
Capillary Zone Electrophoresis (CZE) and Micellar Electrokinetic Chromatography (MEKC) are two of the most applied CE techniques for penicillin analysis. mdpi.com The separation in CE is conducted in narrow-bore silica capillaries and is driven by high voltage, which produces an electroosmotic flow (EOF) of the buffer solution and electrophoretic migration of ions. scielo.br
Micellar Electrokinetic Chromatography (MEKC)
MEKC is a widely used variation of capillary electrophoresis for separating both charged and neutral molecules. Its applicability to various penicillin derivatives has been extensively studied. scielo.br The technique enhances separation by adding a surfactant, such as sodium dodecyl sulfate (SDS), to the buffer solution at a concentration above its critical micelle concentration. scielo.br This creates a pseudo-stationary phase of micelles, and separation is achieved based on the differential partitioning of analytes between the aqueous buffer and the hydrophobic interior of the micelles. scielo.br
Research has demonstrated the successful separation of Phenoxymethylpenicillin (Penicillin V) from its impurities using MEKC. One study established optimal conditions using a phosphate-borate buffer supplemented with sodium dodecyl sulfate (SDS) and pentanesulfonic acid sodium salt (PS). nih.govresearchgate.net This method provided excellent resolution between Penicillin V and its related impurities. nih.govresearchgate.net
The versatility of MEKC allows for the simultaneous separation of multiple penicillin derivatives. A method developed for four common penicillins achieved separation in under five minutes. scielo.br The efficiency of MEKC also permits the analysis of drugs in complex biological matrices like plasma through direct sample injection, as the micelles can solubilize plasma proteins which then elute later than the drug analytes. nih.gov To enhance sensitivity, on-column stacking techniques, such as reverse electrode polarity stacking mode (REPSM), can be integrated with MEKC, achieving detection limits at the microgram-per-liter level. nih.gov
The table below summarizes the conditions used in various MEKC studies for the separation of penicillins.
Interactive Table 1: MEKC Methods for Penicillin Separation
Analytes | Buffer System | Surfactant | Applied Voltage | Key Finding | Reference(s) |
---|---|---|---|---|---|
Phenoxymethylpenicillin V and impurities | Phosphate-borate buffer (pH 6.3) | 69 mM SDS, 12.5 mM Pentanesulfonic acid sodium salt | 15 kV | Good resolution between Penicillin V and each impurity was achieved. | nih.govresearchgate.net |
Eight penicillins | 20 mM Sodium borate buffer | 60 mM SDS | Not specified | Complete separation achieved; sensitivity improved with on-column stacking. | nih.gov |
Four penicillins (Amoxicillin, Ampicillin, Benzylpenicillin, Oxacillin) | 25 mM Sodium tetraborate (pH 9.3) | 100 mM SDS | +25 kV | Simultaneous separation was achieved in less than 5 minutes. | scielo.bractamedicamarisiensis.ro |
Capillary Zone Electrophoresis (CZE)
Conventional Capillary Zone Electrophoresis (CZE) separates ions based on their charge-to-size ratio. While challenging for structurally similar compounds, CZE has been effectively used for stability studies of penicillins. scielo.br For instance, a simple CZE method was applied to monitor the degradation of penicillin derivatives in water at different temperatures, using ciprofloxacin as a stable internal standard. scielo.brscielo.br
To overcome the inherent sensitivity limitations of CZE with UV detection, especially for trace analysis in environmental samples, online preconcentration techniques are employed. nih.gov Large Volume Sample Stacking (LVSS) is one such technique that has been successfully combined with CZE for the determination of β-lactam antibiotics in various water matrices, significantly lowering the limits of detection. nih.gov
The table below outlines the conditions for a CZE method used for stability analysis.
Interactive Table 2: CZE Method for Penicillin Stability Studies
Application | Buffer System | Applied Voltage | Capillary Details | Detection | Reference(s) |
---|
Agarose Gel Electrophoresis
Beyond capillary-based techniques, traditional electrophoretic methods like agarose gel electrophoresis have been utilized for specific research purposes. This method has been employed to investigate the physicochemical properties of conjugates formed between β-lactam antibiotics and serum proteins. nih.gov Studies using agarose gel electrophoresis have shown that the binding of penicillins, such as benzylpenicillin and ampicillin, affects the electrophoretic migration of both albumin and globulin fractions of plasma proteins. nih.gov This reflects changes in the molecular weight, charge, and spatial structure of the proteins upon binding to the antibiotics. nih.gov
Computational and Theoretical Studies of Phenoxymethylpenicillin 1-
Quantum Chemical Calculations
Quantum chemical calculations offer a microscopic view of the electronic structure and properties of phenoxymethylpenicillin(1-), providing insights that are complementary to experimental data. These methods are broadly categorized into Density Functional Theory (DFT) and ab initio methods.
Density Functional Theory (DFT) has become a principal method for studying the electronic structure and reactivity of penicillin derivatives. researchgate.netmdpi.complos.org For phenoxymethylpenicillin(1-), DFT calculations are used to model its geometry, electronic distribution, and chemical reactivity. The deprotonation of the carboxyl group to form the anion significantly influences the molecule's electronic properties. researchgate.net
DFT studies have investigated the geometry of both neutral and deprotonated phenoxymethylpenicillin. The absence of the carboxylic proton in the anion leads to noticeable changes in the entire molecular structure. researchgate.net The reactivity of the β-lactam ring, which is central to the antibiotic's mechanism of action, can be analyzed using DFT-derived reactivity descriptors. These descriptors, based on the molecule's frontier molecular orbitals (HOMO and LUMO), help in understanding the susceptibility of the β-lactam carbonyl carbon to nucleophilic attack by the transpeptidase enzyme. plos.org The electron-donating or -accepting capabilities of the molecule can be assessed by the energies of these frontier orbitals. plos.org
Furthermore, DFT calculations are employed to study the interaction of phenoxymethylpenicillin with various surfaces and nanoclusters, such as TiO2, to understand potential photocatalytic degradation pathways. In these studies, the anionic form is often considered, with the carboxylate group serving as a key anchoring point to the surface. researchgate.net
Ab initio quantum chemistry methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a rigorous approach to calculating molecular properties from first principles, without reliance on empirical parameters. researchgate.netarabjchem.org These methods have been applied to phenoxymethylpenicillin to determine its structural and electronic properties. researchgate.net
Calculations using the HF method with a correlation-consistent basis set (cc-pVDZ) have been used to optimize the geometry of phenoxymethylpenicillin in the gas phase. The results show good agreement with experimental crystal structures. researchgate.net Such calculations yield important molecular properties, including total electronic energy, zero-point energy, and rotational constants. researchgate.net Ab initio studies have also been used to investigate the effect of solvent on the conformational stability and reactivity of phenoxymethylpenicillin, highlighting how the dielectric constant of the medium can influence the relative energies of different conformers. arabjchem.org While many of these studies focus on the neutral molecule, the principles and methodologies are directly applicable to the phenoxymethylpenicillin(1-) anion to understand how its properties are modulated by the negative charge.
The heat of formation (ΔHf°) and dipole moment (µ) are fundamental thermodynamic and electronic properties that have been investigated for phenoxymethylpenicillin and its related species using computational methods. Semi-empirical quantum mechanical methods, such as the Austin Model 1 (AM1), have been employed to calculate these values for phenoxymethylpenicillin, its tautomers, and its anionic form. researchgate.netwjpps.comresearchgate.net
These studies report a range of heats of formation for various tautomeric forms of phenoxymethylpenicillin, typically between -90.6115 to -118.4089 kcal/mol. wjpps.com The dipole moments for these neutral tautomers are calculated to be in the range of 2.3445 to 2.8946 D. wjpps.com For the phenoxymethylpenicillin(1-) anion, the calculated heat of formation is significantly different due to the deprotonation. One AM1 study reported a calculated heat of formation for the anion of 144.0219 kcal/mol, alongside values for its protonated forms. researchgate.net The dipole moment is also expected to be substantially larger for the anionic species compared to the neutral molecule due to the localized negative charge on the carboxylate group.
Species | Property | Calculated Value | Reference |
---|---|---|---|
Phenoxymethylpenicillin Tautomers (Neutral) | Heat of Formation (ΔHf°) | -90.6115 to -118.4089 kcal/mol | wjpps.com |
Phenoxymethylpenicillin Tautomers (Neutral) | Dipole Moment (µ) | 2.3445 to 2.8946 D | wjpps.com |
Phenoxymethylpenicillin(1-) Anion | Heat of Formation (ΔHf°) | 144.0219 kcal/mol | researchgate.net |
Ab Initio Methods for Molecular Properties.
Molecular Dynamics (MD) Simulations of Phenoxymethylpenicillin(1-) and its Complexes
Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing the study of the conformational changes and interactions of phenoxymethylpenicillin(1-) over time. These simulations are particularly valuable for understanding how the antibiotic interacts with its primary targets, the penicillin-binding proteins (PBPs). nih.govuni-hamburg.de
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. For phenoxymethylpenicillin(1-), docking studies are crucial for understanding its interaction with the active site of penicillin-binding proteins (PBPs). plos.orgnih.govuomustansiriyah.edu.iq PBPs catalyze the final steps of peptidoglycan synthesis, and their inhibition by penicillins leads to bacterial cell death. nih.gov
In these docking simulations, the phenoxymethylpenicillin(1-) anion is placed into the PBP active site. The negatively charged carboxylate group is a key recognition feature, often forming a critical salt bridge interaction with a positively charged residue, such as lysine, in the active site. cdnsciencepub.com This interaction helps to anchor the antibiotic in the correct orientation for the strained β-lactam ring to be attacked by a catalytic serine residue. emerginginvestigators.org Docking studies have been performed on phenoxymethylpenicillin and other penicillins with various PBPs, revealing consistent binding patterns involving hydrophilic, hydrophobic, and electrostatic interactions. researchgate.netbiorxiv.org For example, docking of phenoxymethylpenicillin into the main protease (Mpro) of SARS-CoV-2 also showed the carboxylate group forming hydrogen bonds. researchgate.net
Ligand Moiety | Interacting PBP Residue Type | Type of Interaction | Significance |
---|---|---|---|
Carboxylate group (COO-) | Lysine, Arginine | Salt Bridge / Electrostatic | Anchors the ligand in the active site. cdnsciencepub.com |
β-lactam carbonyl | Serine (catalytic) | Covalent Bond Formation (Acylation) | Inactivates the enzyme. emerginginvestigators.org |
Phenoxyacetyl side chain | Hydrophobic residues | Hydrophobic Interactions | Contributes to binding affinity and specificity. researchgate.net |
Amide group | Various residues | Hydrogen Bonding | Stabilizes the binding complex. researchgate.net |
The biological activity of phenoxymethylpenicillin is intimately linked to its three-dimensional shape or conformation. cdnsciencepub.com Computational methods, including molecular mechanics and NMR studies complemented by simulations, have been used to explore the conformational landscape of phenoxymethylpenicillin in solution. acs.orgrsc.orgcdnsciencepub.com X-ray crystallography has shown that the thiazolidine ring can adopt different conformations in the solid state. rsc.org
Conformational analysis using force fields like MMP2(85) suggests that in a solution mimicking an aqueous environment (high dielectric constant), the preferred conformation of phenoxymethylpenicillin differs from its crystal structure. cdnsciencepub.com These studies predict that in the global minimum energy conformation, the C3-carboxylate group is oriented antiperiplanar to the 2β-methyl group, and the amide N-H of the side chain is exposed on the convex face of the molecule. cdnsciencepub.com This specific conformation is believed to be crucial for its recognition by and binding to PBPs. cdnsciencepub.com Molecular dynamics simulations further build on this by showing how the molecule and its protein target dynamically adjust to each other upon binding, including the role of solvent molecules in mediating these interactions. nih.gov
Ligand-Protein Docking Studies (e.g., with PBPs).
Quantitative Structure-Activity Relationship (QSAR) Studies in Biochemical Contexts
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that relate the chemical structure of a compound to its biological activity in a quantitative manner. In the context of Phenoxymethylpenicillin(1-) and other β-lactam antibiotics, QSAR studies are instrumental in understanding the structural features that govern their interaction with biological targets and in guiding the design of new, more effective therapeutic agents.
Correlation of Molecular Descriptors with Enzyme Inhibition (in vitro)
The antibacterial action of phenoxymethylpenicillin and its congeners stems from their ability to inhibit essential bacterial enzymes, primarily penicillin-binding proteins (PBPs), which are responsible for the final steps of peptidoglycan synthesis in the bacterial cell wall. patsnap.comnih.gov QSAR studies have been employed to decipher the relationship between the physicochemical properties of these antibiotics and their enzyme inhibitory potency.
Research into the QSAR of penicillins has demonstrated that their antimicrobial activity against various bacterial strains correlates with specific molecular descriptors. researchgate.net Key descriptors often include those related to molecular size, lipophilicity, and electronic effects. researchgate.net For instance, a study analyzing the activity of penicillins against Staphylococcus aureus found a significant correlation between the minimum inhibitory concentration (MIC) and molar refractivity (MR), a descriptor of molecular size and polarizability. researchgate.net
A foundational concept in the QSAR of penicillins is the influence of the acyl side chain attached to the 6-aminopenicillanic acid core. researchgate.netwikipedia.org The nature of this side chain dictates many properties of the molecule. A QSAR study highlighted that hydrophobic groups in the side chain are largely responsible for 50% to 60% of the binding to plasma proteins. researchgate.net While plasma protein binding is not direct enzyme inhibition, it modulates the free concentration of the drug available to reach its target enzyme. Models based on topological descriptors like the electrotopological state (E-State) indices have successfully predicted the protein binding of numerous β-lactams. nih.gov For penicillins, these models indicate that the presence of aromatic rings and halogens increases binding, whereas amine groups and carbonyl oxygens have a negative influence. nih.gov
In a direct analysis of antibacterial activity, QSAR studies have established that biological activity against certain bacteria correlates most significantly with molecular size, followed by lipophilicity (logP) and electronic effects. researchgate.net This suggests that for effective enzyme inhibition, the antibiotic must possess an optimal size and lipophilicity to traverse bacterial barriers and fit into the active site of the target PBP.
Table 1: Correlation of Physicochemical Properties of Penicillins with Antimicrobial Activity
Molecular Descriptor | Relationship with Activity | Bacterial Target Context |
Molar Refractivity (logMR) | Significant correlation with pMIC for S. aureus. researchgate.net | Indicates the importance of molecular volume and polarizability for fitting into the enzyme active site. researchgate.net |
Lipophilicity (logP) | Secondary correlation with activity after molecular size. researchgate.net | Affects the ability of the molecule to cross bacterial cell membranes to reach the target enzymes. researchgate.net |
Electronic Effects | Tertiary correlation with activity. researchgate.net | Influences the reactivity of the β-lactam ring and interactions with amino acid residues in the enzyme's active site. researchgate.net |
Topological Indices (E-State) | Strong correlation with human serum protein binding. nih.gov | While not direct enzyme inhibition, this affects the bioavailability of the drug to inhibit the target enzyme. nih.gov |
This table summarizes general findings from QSAR studies on the penicillin class of antibiotics, to which phenoxymethylpenicillin belongs.
Predictive Modeling for Novel Beta-Lactam Scaffolds
A primary goal of QSAR is to develop predictive models that can forecast the biological activity of novel, unsynthesized compounds. eurekalert.org This approach is highly valuable in the design of new β-lactam antibiotics to overcome challenges like bacterial resistance. researchgate.net By building robust and validated QSAR models, researchers can screen virtual libraries of compounds and prioritize the synthesis of candidates with the highest predicted potency.
Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Similarity Indices Analysis (CoMSIA), have been applied to β-lactam antibiotics, including phenoxymethylpenicillin. drugbank.com One such study focused on the interaction of 98 compounds, including various β-lactams and tripeptides, with the human H+/peptide cotransporter PEPT1. drugbank.com Although PEPT1 is a transporter and not the primary antibacterial target, this study serves as a powerful example of predictive modeling. The resulting CoMSIA model was statistically robust (q² = 0.828, r² = 0.937) and could identify crucial structural regions for interaction. drugbank.com The model was then successfully used to design a new druglike compound, and its predicted affinity was confirmed experimentally, validating the model's predictive power. drugbank.com
These modeling techniques are directly translatable to the primary targets of β-lactams, such as PBPs. Docking studies, a complementary computational method, are often used to predict the binding orientation of novel penicillin analogues within the PBP active site. nih.gov The insights from these docking studies can then be used to generate descriptors for QSAR models. For example, the synthesis of novel penicillin derivatives, where non-steroidal anti-inflammatory drugs were condensed with 6-aminopenicillanic acid, was guided by in silico docking against a PBP. nih.gov
The development of a comprehensive structural relational map for β-lactams, termed the "Lactamome," aims to classify all approved and experimental therapies based on their architecture and chemical end-groups. researchgate.net This structural ordering can be integrated with QSAR models to better predict efficacy, resistance to hydrolysis by β-lactamases, and other critical properties, thereby directing future drug research toward more effective and stable beta-lactam scaffolds. researchgate.net
Table 2: Examples of Predictive Modeling in Beta-Lactam Research
Modeling Technique | Compound Set | Biological Target/Endpoint | Key Finding |
3D-QSAR (CoMSIA) | 98 compounds including Phenoxymethylpenicillin and other β-lactams. drugbank.com | Affinity for human peptide transporter PEPT1. drugbank.com | A highly predictive model (q²=0.828) was developed and used to successfully design a new compound with confirmed affinity. drugbank.com |
2D-QSAR | 74 penicillins. nih.gov | Human serum protein binding (PFB). nih.gov | A successful model (q²=0.76) was created and used to predict the PFB for 13 other commercial penicillins with good accuracy. nih.gov |
Molecular Docking | Novel penicillin derivatives. nih.gov | Penicillin-Binding Protein (PBP). nih.gov | Docking studies rationalized the antimicrobial activity of synthesized compounds and guided the design of analogues targeting the enzyme active site. nih.gov |
Chemical Stability and Degradation Pathways of Phenoxymethylpenicillin 1-
Hydrolytic Degradation Mechanisms
The principal route of inactivation for phenoxymethylpenicillin, like other penicillins, is the hydrolytic cleavage of the amide bond within the β-lactam ring. nih.gov This process is significantly influenced by the pH of the surrounding medium. journals.co.za
The rate of hydrolytic degradation of phenoxymethylpenicillin is highly dependent on pH. nih.govjournals.co.za Generally, the molecule exhibits its greatest stability in the neutral to slightly acidic pH range.
Studies on the closely related Penicillin G have demonstrated a V-shaped curve when plotting the logarithm of the degradation rate constant against pH, with maximum stability observed around pH 7.0. acs.org At this pH, the rate of degradation is minimal. acs.org As the pH moves into either the acidic or alkaline range, the degradation rate increases significantly. acs.org For instance, in acidic solutions (pH < 5), the degradation is catalyzed by H+ ions. In alkaline solutions (pH > 7.5), the degradation is accelerated by OH- ions. acs.org
Aqueous solutions of phenoxymethylpenicillin potassium show optimal stability at a neutral pH range of 5.0 to 7.5. vulcanchem.com In highly acidic conditions (pH 1.2 and 4.5), the compound degrades rapidly. orapuh.org The electron-withdrawing effect of the phenoxymethyl side chain provides some protection against acid hydrolysis compared to benzylpenicillin, but the β-lactam ring remains the point of instability. wikipedia.org
Table 1: pH-Dependent Stability of Penicillins This table is illustrative, based on general findings for penicillins.
pH | Relative Degradation Rate | Stability |
---|---|---|
< 4.0 | High | Low |
4.0 - 6.0 | Moderate | Moderate |
6.0 - 7.5 | Low | High |
The primary product of the hydrolytic degradation of phenoxymethylpenicillin is phenoxymethylpenicilloic acid . This compound is formed by the opening of the β-lactam ring. medicines.org.ukflamingopharma.co.uk Phenoxymethylpenicilloic acid is biologically inactive as an antibiotic because the intact β-lactam ring is essential for inhibiting bacterial cell wall synthesis.
Further degradation can occur, especially under acidic conditions. The initial hydrolysis product, phenoxymethylpenicilloic acid, can undergo further reactions like decarboxylation to form phenoxymethylpenilloic acid . acs.org In some instances, other degradation products may be formed through more complex rearrangement and fragmentation pathways. nih.gov Research on phenoxymethylpenicillin in chicken meat identified both phenoxymethylpenicilloic acid (PENV-HYDRO) and a related penilloic acid (MET02) as significant transformation products. acs.orgacs.org
pH-Dependent Stability Studies.
Photodegradation Pathways
Phenoxymethylpenicillin is susceptible to degradation upon exposure to light, particularly ultraviolet (UV) radiation. fujifilm.com Photodegradation can lead to the loss of antibacterial activity and the formation of various transformation products.
Studies investigating the degradation of β-lactam antibiotics, including penicillin V, using UV-254nm irradiation have shown that direct photolysis occurs. nih.gov The degradation is significantly enhanced in the presence of oxidizing agents like hydrogen peroxide (H₂O₂) or persulfate (S₂O₈²⁻), which generate highly reactive radicals. nih.gov The identified transformation mechanisms under these conditions include:
Hydroxylation: Addition of a hydroxyl group (+16 Da), often on the aromatic ring or the sulfur atom. nih.gov
Hydrolysis: Cleavage of the β-lactam ring (+18 Da). nih.gov
Decarboxylation: Removal of the carboxyl group (-44 Da). nih.gov
These advanced oxidation processes (AOPs) are effective in breaking down the parent compound, thereby reducing its antibiotic activity in treated waters. nih.gov
Thermal Degradation Studies
Phenoxymethylpenicillin exhibits a notable degree of thermal stability. It is generally stable in its dry, crystalline form. nih.gov In the solid state, it is reported to be stable in air at temperatures up to 37°C. chemicalbook.com
In aqueous solutions, its thermal stability is influenced by temperature and pH. A systematic study on the thermal stability of various antibiotics in water showed that phenoxymethylpenicillin (penicillin V) has a high degree of stability, with a maximum degradation of less than 30% at 150°C. diva-portal.org However, at a higher temperature of 250°C, all tested antibiotics, including phenoxymethylpenicillin, were either partially or fully removed. diva-portal.org The degradation of β-lactams is known to be accelerated at higher temperatures, especially outside the optimal pH range for stability. acs.org
Q & A
Q. How should researchers report conflicting PK data in manuscripts?
- Methodological Guidance :
- Disclose all raw data (e.g., individual concentration-time curves) in supplementary materials .
- Use Bland-Altman plots to visualize bias between analytical methods .
- Adhere to STROBE guidelines for observational studies or CONSORT for clinical trials .
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